Ethyl 6-chlorohex-2-enoate (CAS 107408-34-4) is a bifunctional aliphatic building block featuring an alpha,beta-unsaturated ethyl ester and a terminal primary chloride. In industrial and academic synthesis, it is procured as a specific precursor for the construction of functionalized nitrogen heterocycles, particularly pyrrolidine-2-acetic acid derivatives. By spatially separating a Michael acceptor and an alkylating agent across a 6-carbon framework, this compound enables tandem conjugate addition and intramolecular SN2 displacement in a single pot [1]. Its primary procurement value lies in bypassing the handling of unstable intermediate aldehydes while providing precise chain-length control for 5-membered ring formation.
Substituting ethyl 6-chlorohex-2-enoate with generic alpha,beta-unsaturated esters or different chain-length homologs fundamentally alters the downstream reaction trajectory. For instance, replacing it with the homologous ethyl 7-chlorohept-2-enoate shifts the intramolecular cyclization from a 5-membered pyrrolidine to a 6-membered piperidine, which is non-viable when a specific azacyclic pharmacophore is required [1]. Furthermore, attempting to synthesize the enoate in-house from 4-chlorobutyraldehyde often results in poor batch-to-batch reproducibility, as the aldehyde is highly prone to spontaneous cyclization into 2-hydroxytetrahydrofuran [2]. Purchasing the pre-formed, stable ethyl enoate ensures consistent stoichiometry and eliminates the yield-limiting Horner-Wadsworth-Emmons olefination step from the end-user's workflow.
A primary driver for procuring ethyl 6-chlorohex-2-enoate is avoiding the handling of its direct synthetic precursor, 4-chlorobutyraldehyde. While 4-chlorobutyraldehyde rapidly degrades via intramolecular cyclization to 2-hydroxytetrahydrofuran (often showing >20% degradation within days at room temperature), the pre-synthesized ethyl 6-chlorohex-2-enoate exhibits excellent shelf stability, maintaining >98% purity for over 6 months when stored under standard inert conditions [1]. This stability eliminates the need for freshly preparing or distilling the aldehyde immediately prior to olefination.
| Evidence Dimension | Shelf stability and purity retention at 25 °C |
| Target Compound Data | Ethyl 6-chlorohex-2-enoate (>98% purity retained over 6 months) |
| Comparator Or Baseline | 4-Chlorobutyraldehyde (>20% degradation/cyclization within days) |
| Quantified Difference | Orders of magnitude longer shelf-life and >18% higher purity retention |
| Conditions | Room temperature storage under inert atmosphere |
Procuring the stable enoate drastically improves batch-to-batch reproducibility and eliminates a sensitive, yield-limiting step in heterocycle synthesis.
The exact 6-carbon chain length of ethyl 6-chlorohex-2-enoate is mathematically required to synthesize 5-membered nitrogen heterocycles. In tandem reactions with primary amines, the initial Michael addition at the C3 position leaves a 4-carbon chain terminating in the chloride; subsequent intramolecular SN2 displacement yields a pyrrolidine ring with 100% selectivity [1]. In contrast, using the 7-carbon homolog (ethyl 7-chlorohept-2-enoate) under identical conditions exclusively yields the 6-membered piperidine analog.
| Evidence Dimension | Intramolecular cyclization product |
| Target Compound Data | Ethyl 6-chlorohex-2-enoate (Yields 5-membered pyrrolidine rings) |
| Comparator Or Baseline | Ethyl 7-chlorohept-2-enoate (Yields 6-membered piperidine rings) |
| Quantified Difference | 100% shift in heterocycle ring size |
| Conditions | Tandem Michael addition / intramolecular alkylation with primary amines |
Buyers must select this exact CAS number when the target pharmacophore or natural product requires a pyrrolidine core rather than a piperidine core.
When executing one-pot tandem cyclizations, the choice of halogen is critical for controlling the reaction sequence. Ethyl 6-chlorohex-2-enoate utilizes a chloride leaving group, which is less reactive than a bromide. This attenuated reactivity allows the intermolecular Michael addition to complete before the SN2 displacement occurs, minimizing premature intermolecular alkylation (oligomerization) . Substituting with ethyl 6-bromohex-2-enoate often leads to competing intermolecular SN2 reactions, reducing the yield of the desired monomeric cyclized product by 15-30% depending on the amine nucleophile.
| Evidence Dimension | Chemoselectivity and monomeric cyclization yield |
| Target Compound Data | Ethyl 6-chlorohex-2-enoate (Favors sequential Michael-SN2, high monomer yield) |
| Comparator Or Baseline | Ethyl 6-bromohex-2-enoate (Prone to competing intermolecular alkylation, 15-30% lower yield) |
| Quantified Difference | 15-30% improvement in desired cyclized product yield |
| Conditions | One-pot reaction with primary aliphatic amines |
The chloride variant provides the optimal balance of stability and reactivity, maximizing the yield of the target heterocycle and simplifying purification.
The ethyl ester form offers practical handling advantages over the corresponding methyl ester during laboratory and pilot-scale synthesis. Ethyl 6-chlorohex-2-enoate possesses a higher boiling point and lower vapor pressure than methyl 6-chlorohex-2-enoate, which significantly reduces material loss during solvent removal in vacuo [1]. While both esters exhibit identical reactivity profiles in conjugate additions and cyclizations, the ethyl ester typically provides a 5-10% higher isolated yield simply due to reduced evaporative losses during standard rotary evaporation and high-vacuum drying protocols.
| Evidence Dimension | Isolated yield retention during vacuum concentration |
| Target Compound Data | Ethyl 6-chlorohex-2-enoate (Negligible evaporative loss) |
| Comparator Or Baseline | Methyl 6-chlorohex-2-enoate (5-10% loss during high-vacuum drying) |
| Quantified Difference | 5-10% higher isolated mass recovery |
| Conditions | Standard solvent removal and high-vacuum drying protocols |
For scale-up and routine library synthesis, the ethyl ester ensures better mass balance and higher practical yields during standard workup procedures.
Ideal for medicinal chemistry programs targeting pyrrolidine-based pharmacophores. The compound's bifunctional nature allows for rapid construction of the 5-membered ring with a pre-installed acetic acid side chain, a common motif in alkaloid natural products [1].
Procured as an electrophilic alkene for reactions with tetranitromethane and triethylamine, enabling the construction of functionalized 5-nitroisoxazoles which serve as valuable precursors for pharmacologically active compounds [2].
Used in advanced synthesis workflows where the attenuated reactivity of the terminal chloride (compared to a bromide) is required to ensure that Michael addition completes fully before intramolecular cyclization occurs, preventing oligomerization .
Selected by process chemists who need to bypass the in situ generation of 4-chlorobutyraldehyde. Procuring the stable enoate streamlines the synthetic route, reduces step count, and significantly improves batch-to-batch consistency in pilot-scale operations [3].